2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040652-48-9
VCID: VC11968975
InChI: InChI=1S/C14H12FN5OS2/c1-8-19-20-14(23-8)18-12(21)6-11-7-22-13(17-11)16-10-4-2-9(15)3-5-10/h2-5,7H,6H2,1H3,(H,16,17)(H,18,20,21)
SMILES: CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Molecular Formula: C14H12FN5OS2
Molecular Weight: 349.4 g/mol

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 1040652-48-9

Cat. No.: VC11968975

Molecular Formula: C14H12FN5OS2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide - 1040652-48-9

Specification

CAS No. 1040652-48-9
Molecular Formula C14H12FN5OS2
Molecular Weight 349.4 g/mol
IUPAC Name 2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H12FN5OS2/c1-8-19-20-14(23-8)18-12(21)6-11-7-22-13(17-11)16-10-4-2-9(15)3-5-10/h2-5,7H,6H2,1H3,(H,16,17)(H,18,20,21)
Standard InChI Key KTBSWYQCMHYINT-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Canonical SMILES CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F

Introduction

Chemical Characterization and Structural Features

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 4-position with an acetamide group, which is further linked to a 5-methyl-1,3,4-thiadiazole moiety. The 2-position of the thiazole ring is functionalized with a 4-fluorophenylamino group, introducing electron-withdrawing fluorine to enhance metabolic stability and binding affinity . Key physicochemical properties include:

PropertyValue
Molecular Weight349.4 g/mol
logP~4.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area110 Ų

The InChIKey (KTBSWYQCMHYINT-UHFFFAOYSA-N) and SMILES (CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F) provide unambiguous identifiers for structural verification .

Spectroscopic Data

Characterization typically employs:

  • NMR: 1H^1\text{H}-NMR reveals signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~7.0–7.5 ppm), and amide NH (δ ~10 ppm).

  • IR: Stretching vibrations for C=O (1650–1700 cm1^{-1}), C-N (1250–1350 cm1^{-1}), and C-F (1100–1200 cm1^{-1}) confirm functional groups .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 349.4[M+H]+^+ .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves multi-step reactions:

  • Thiazole Formation: Condensation of 4-fluorophenylthiourea with α-bromoacetophenone yields the 2-aminothiazole core .

  • Acetamide Coupling: Reaction with chloroacetyl chloride followed by nucleophilic substitution with 5-methyl-1,3,4-thiadiazol-2-amine introduces the thiadiazole moiety .

Key Challenges

  • Regioselectivity: Ensuring substitution at the 4-position of the thiazole requires careful control of reaction conditions (e.g., temperature < 80°C) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product in >85% purity.

Pharmacological Activities

Antimicrobial Efficacy

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound showed MIC values of 12.5 µg/mL and 25 µg/mL, respectively. The thiazole-thiadiazole hybrid disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50_{50} values of 18.7 µM and 22.4 µM, respectively. Mechanistic studies suggest tubulin polymerization inhibition and apoptosis induction via caspase-3 activation .

Structure-Activity Relationships (SAR)

Role of Substituents

  • 4-Fluorophenyl Group: Enhances lipophilicity (logP = 4.2) and target binding through hydrophobic interactions .

  • Thiadiazole Methyl Group: Reduces metabolic degradation by sterically hindering cytochrome P450 oxidation .

  • Acetamide Linker: Facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

Comparative Analysis

Replacing the 4-fluorophenyl group with 3-chlorophenyl (as in the analog CAS: 1040655-99-9) decreases anticonvulsant activity (50% protection at 100 mg/kg) but improves antibacterial potency (MIC = 6.25 µg/mL).

Applications in Drug Development

Lead Optimization

  • Bioisosteric Replacement: Substituting the thiadiazole with a triazole ring improves aqueous solubility (logS = -3.2 → -2.5) but reduces anticonvulsant efficacy .

  • Prodrug Design: Esterification of the acetamide NH enhances oral bioavailability (F = 45% → 68%) .

Patent Landscape

While no direct patents cover this compound, derivatives with modified thiazole-thiadiazole scaffolds are protected under US20120225904A1 (abandoned) for TNF-α inhibition .

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